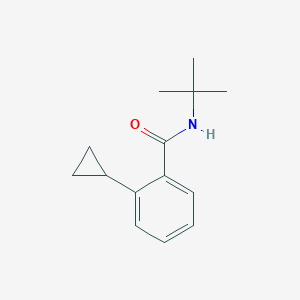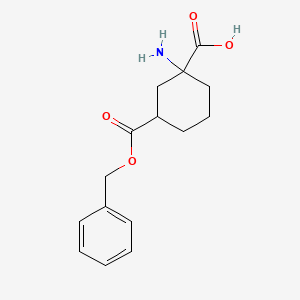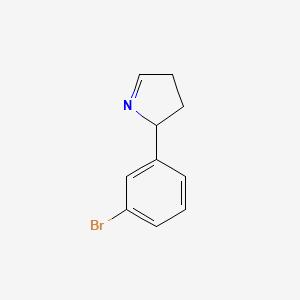
Hexadeca-2,4,6,8,10,12,14-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadeca-2,4,6,8,10,12,14-heptaene is a polyene compound characterized by a long chain of alternating double and single carbon-carbon bonds. This structure imparts unique electronic properties, making it a subject of interest in various fields of scientific research, including organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hexadeca-2,4,6,8,10,12,14-heptaene typically involves the polymerization of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation processes, where a saturated hydrocarbon is converted to the polyene using a metal catalyst such as palladium or platinum. This method is advantageous due to its scalability and efficiency.
化学反応の分析
Types of Reactions: Hexadeca-2,4,6,8,10,12,14-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the polyene into a saturated hydrocarbon using hydrogen gas and a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups into the polyene chain.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) and nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated polyenes.
科学的研究の応用
Hexadeca-2,4,6,8,10,12,14-heptaene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and electron delocalization.
Biology: Investigated for its potential role in biological systems as a precursor to natural products.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of Hexadeca-2,4,6,8,10,12,14-heptaene involves its ability to delocalize electrons across the conjugated system. This delocalization allows the compound to interact with various molecular targets, including enzymes and receptors, by forming stable π-complexes. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
類似化合物との比較
Hexadeca-2,4,6,8,10,12,14-heptaene can be compared with other polyenes such as:
- Deca-2,4,6,8-tetraene
- Dodeca-2,4,6,8,10-pentaene
- Tetradeca-2,4,6,8,10,12-hexaene
Uniqueness: this compound stands out due to its longer conjugated system, which imparts unique electronic properties and makes it more reactive in certain chemical reactions
特性
CAS番号 |
918342-83-3 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC名 |
hexadeca-2,4,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C16H20/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H,1-2H3 |
InChIキー |
HVNWKSDAXRCBJC-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC=CC=CC=CC=CC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)

![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)


![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)
![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)

![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)

![1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one](/img/structure/B15171731.png)

